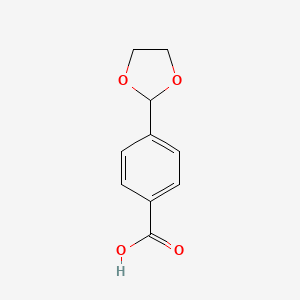4-(1,3-Dioxolan-2-yl)benzoic acid
CAS No.: 35849-02-6
Cat. No.: VC7886539
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35849-02-6 |
|---|---|
| Molecular Formula | C10H10O4 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 4-(1,3-dioxolan-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12) |
| Standard InChI Key | NTQFLFYOFQFWPM-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)O |
| Canonical SMILES | C1COC(O1)C2=CC=C(C=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a benzoic acid group (-C₆H₄-COOH) para-substituted with a 1,3-dioxolane ring (Figure 1). The dioxolane moiety, a five-membered cyclic ether, introduces steric hindrance and electronic effects that influence reactivity. The IUPAC name, 4-(1,3-dioxolan-2-yl)benzoic acid, reflects this substitution pattern. Key structural descriptors include:
-
Rotatable bonds: 2 (contributing to conformational flexibility)
-
Polar surface area: 56 Ų (indicating moderate hydrophilicity)
Table 1: Physicochemical Properties of 4-(1,3-Dioxolan-2-yl)benzoic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 194.18 g/mol | |
| LogP | 1.61 | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 4-(1,3-Dioxolan-2-yl)benzoic acid typically involves a multi-step sequence starting from commercially available precursors. A common route includes:
-
Protection of carbonyl groups: Reacting 4-formylbenzoic acid with ethylene glycol under acidic conditions to form the dioxolane ring.
-
Purification: Recrystallization or chromatography to isolate the product.
This method achieves moderate yields (50–70%), with optimization focusing on catalyst selection (e.g., p-toluenesulfonic acid) and reaction time.
Industrial-Scale Production
Industrial protocols emphasize cost efficiency and scalability:
-
Continuous flow reactors: Enhance heat transfer and reduce side reactions.
-
Solvent recovery systems: Minimize waste generation during purification.
Applications in Organic Synthesis
Versatile Intermediate
The compound’s dual functionality (carboxylic acid and cyclic ether) enables diverse transformations:
-
Esterification: Reacting with alcohols to form esters for polymer synthesis.
-
Amide coupling: Using carbodiimide reagents to create bioactive amides.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Product Application |
|---|---|---|
| Esterification | Methanol, H₂SO₄ | Plasticizers |
| Grignard Addition | RMgX, THF | Tertiary alcohols |
| Precaution | Implementation Example |
|---|---|
| Personal protective equipment (PPE) | Nitrile gloves, safety goggles |
| Ventilation | Fume hoods for powder handling |
| Supplier | Purity | Price Range (USD/mg) |
|---|---|---|
| Aikon International Limited | 95% | 104–169 |
| Enamine Ltd | 90% | 104–169 |
Prices vary based on order volume, with bulk purchases (≥10 g) attracting discounts up to 30% .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the dioxolane ring to enhance bioactivity.
-
Green Chemistry Approaches: Developing solvent-free synthesis routes to improve sustainability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume